![molecular formula C16H12ClFN4O2S B2463927 1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-33-3](/img/structure/B2463927.png)
1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClFN4O2S and its molecular weight is 378.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on existing research findings, including case studies, data tables, and a comprehensive review of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C16H15ClFN4O, with a molecular weight of approximately 352.77 g/mol. The structure features a dihydropyridine core substituted with a chloro-fluorobenzyl group and a thiadiazole moiety, which are critical for its biological activity.
Structural Formula
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The compound demonstrated an IC50 value of 5.19 μmol/L against the enzyme xanthine oxidase (XO), indicating its potential as an antimicrobial agent .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro assays revealed potent activity against wild-type HIV-1 and clinically relevant mutants. The substitution patterns in the compound were critical for enhancing its inhibitory effects against the virus .
Enzyme Inhibition
The compound's ability to inhibit cholinesterases (AChE and BChE) has been explored as a therapeutic strategy for Alzheimer's disease. It was found to inhibit AChE with an IC50 value comparable to standard inhibitors used in clinical settings .
Antioxidant Activity
In addition to its antimicrobial and antiviral properties, the compound has been shown to possess antioxidant activity. This was assessed through various assays measuring free radical scavenging capabilities, highlighting its potential role in mitigating oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Mycobacterium tuberculosis strains demonstrated that it not only inhibited growth but also showed excellent metabolic stability and bioavailability, making it a promising candidate for further development in tuberculosis treatment .
Case Study 2: HIV Inhibition
In another investigation focusing on HIV inhibition, derivatives of this compound were synthesized and tested. The results indicated that specific structural modifications significantly enhanced antiviral activity, suggesting that further optimization could lead to more effective treatments for HIV/AIDS .
Aplicaciones Científicas De Investigación
The compound features a complex structure that includes a dihydropyridine core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics. The presence of the thiadiazole moiety enhances the compound's ability to interact with microbial targets effectively .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. This makes it a candidate for further investigation in cancer therapeutics .
Synthetic Pathways
The synthesis of This compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the dihydropyridine scaffold and subsequent functionalization to introduce the thiadiazole and chlorofluorobenzyl groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents can significantly affect its bioactivity and selectivity against specific biological targets. For instance, modifications to the benzyl group or alterations in the thiadiazole ring can enhance efficacy while reducing toxicity .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiadiazole derivatives, including variants of the target compound, against common bacterial strains. The results indicated that certain modifications led to improved antimicrobial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that compounds with similar structures could inhibit proliferation in breast cancer cell lines. The mechanism was attributed to cell cycle arrest at the G2/M phase and increased apoptosis rates .
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2S/c1-9-20-21-16(25-9)19-15(24)10-5-6-14(23)22(7-10)8-11-12(17)3-2-4-13(11)18/h2-7H,8H2,1H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGYYZOTWULIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.